Chroman-4-yl-(3-methoxy-propyl)-amine
Description
Overview of the Chroman Scaffold in Modern Drug Discovery
The chroman framework is a versatile template in medicinal chemistry, lending itself to a wide array of structural modifications that can modulate pharmacological activity. core.ac.ukresearchgate.net Its inherent structural features allow for the spatial arrangement of various functional groups, leading to interactions with a diverse range of biological targets. Consequently, chroman derivatives have been investigated for a plethora of therapeutic applications, including as anticancer, anti-inflammatory, and neuroprotective agents. core.ac.uknih.gov The chroman-4-one moiety, a close structural relative, is also a key building block in the synthesis of novel therapeutic candidates. core.ac.uk
Significance of Amine-Substituted Chromans and Alkoxy Moieties in Bioactive Compound Development
The introduction of an amine group to the chroman scaffold, particularly at the 4-position, has been shown to be a fruitful strategy in the development of neuroactive compounds. Chroman-4-amines have emerged as a powerful pharmacophore in the quest for treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. core.ac.uk These compounds have shown potential as inhibitors of key enzymes implicated in these conditions, including cholinesterases (AChE and BuChE) and monoamine oxidases (MAO-A and MAO-B). core.ac.uk
The presence of alkoxy groups, such as a methoxy (B1213986) moiety, within a bioactive molecule can significantly influence its properties. Alkoxy groups can modulate a compound's lipophilicity, metabolic stability, and ability to form hydrogen bonds, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to target proteins. In the context of chroman derivatives, alkoxy substituents have been explored for their potential to enhance antioxidant activity and to fine-tune interactions with specific biological targets. researchgate.net The methoxypropyl group, in particular, combines the electronic effects of the methoxy group with the conformational flexibility of the propyl chain, offering a unique handle for medicinal chemists to optimize drug-like properties.
Current Research Landscape and Emerging Trajectories for Chroman-4-yl-(3-methoxy-propyl)-amine and its Structural Analogues
Direct and extensive research on this compound is not widely documented in peer-reviewed literature, suggesting it may be a novel or underexplored compound. However, its structural components point towards promising avenues of investigation. The chroman-4-amine (B2768764) core suggests a potential for neuroprotective activity, following the trend of similar analogues. core.ac.uk
A plausible and common method for the synthesis of this compound is through the reductive amination of chroman-4-one. This well-established chemical transformation involves the reaction of the ketone (chroman-4-one) with 3-methoxypropylamine (B165612) in the presence of a reducing agent to form the corresponding secondary amine. core.ac.ukpsu.edu A variety of reducing agents can be employed for this purpose, with sodium borohydride (B1222165) or titanium(IV) isopropoxide being common choices. psu.edu This synthetic strategy offers a straightforward and efficient route to access a library of N-substituted chroman-4-amines for biological screening.
Given the known activities of its structural relatives, future research on this compound would likely focus on its potential as a modulator of enzymes relevant to neurodegeneration. Screening this compound for inhibitory activity against cholinesterases and monoamine oxidases would be a logical first step. Furthermore, exploring its effects on other central nervous system targets could unveil novel therapeutic applications. The development of stereoselective syntheses would also be a critical step, as the biological activity of chiral chroman derivatives is often highly dependent on the specific stereoisomer.
Compound Data
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 626214-33-3 | |
| Molecular Formula | C13H19NO2 | |
| Molecular Weight | 221.3 g/mol | |
| Predicted Density | 1.07±0.1 g/cm³ | |
| Predicted pKa | 9.59±0.10 | - |
| Predicted LogP | 1.6 |
Structure
3D Structure
Properties
IUPAC Name |
N-(3-methoxypropyl)-3,4-dihydro-2H-chromen-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-15-9-4-8-14-12-7-10-16-13-6-3-2-5-11(12)13/h2-3,5-6,12,14H,4,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPVIPPRGOQALE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1CCOC2=CC=CC=C12 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar Studies of Chroman Based Compounds
Influence of Substituent Variations on the Chroman-4-yl Moiety
The placement and substitution of the amine group on the chroman ring are critical determinants of biological activity. The 4-position of the chroman ring is a common and crucial point for substitution. While direct SAR studies comparing various positions (e.g., 5-, 6-, 7-, or 8-amino) are limited for this specific scaffold, the extensive research into 4-amino substituted heterocyclic compounds, such as 4-aminoquinolines, underscores the importance of this position for molecular interactions. nih.govyoutube.com
Modification of the aromatic portion of the chroman-4-yl moiety significantly modulates biological activity by altering the electronic and steric properties of the molecule. Studies on analogous chroman-4-one derivatives reveal that substituents on the aromatic system are necessary to achieve significant inhibition in various assays. nih.govacs.org
Electron-withdrawing groups, in particular, have been shown to enhance activity. For example, the introduction of halogen atoms like chlorine and bromine at the 6- and 8-positions often leads to potent activity. nih.govacs.org The unsubstituted 2-pentylchroman-4-one was found to be inactive, highlighting the necessity of aromatic substituents. nih.govacs.org This suggests that the electronic nature of the aromatic ring is a key factor in molecular recognition. While electron-withdrawing groups generally enhance activity, the effect is not solely due to electrostatic properties, as steric factors also play a role. nih.govacs.org For instance, changing a 6-chloro substituent to a larger but less electronegative 6-bromo group was well-tolerated and maintained high potency. nih.govacs.org
| Position | Substituent | General Effect on Activity | Reference |
|---|---|---|---|
| - | Unsubstituted | Loss of activity | nih.govacs.org |
| 6- and 8- | Electron-Withdrawing (e.g., Cl, Br) | Generally enhances activity | nih.govacs.orgrsc.org |
| 6- and 8- | Difluoro (F) | Less active than other dihalogenated derivatives | nih.govacs.org |
| 6- and 8- | Methyl (CH₃) | Slight decrease in activity compared to potent halogenated analogs | nih.govacs.org |
| 7- | Electron-Withdrawing Group | Influences pKa and may correlate with activity | nih.gov |
The amine group at the 4-position of the chroman ring is a critical feature for establishing specific interactions with biological targets. This group can function as both a hydrogen bond donor (via the N-H) and a potential acceptor (via the nitrogen lone pair), allowing for directional and energetically favorable interactions that are crucial for stabilizing a ligand within a protein's active site. nih.govnih.gov
Beyond hydrogen bonding, hydrophobic interactions play a major role in the stability of ligand-target complexes. nih.govlibretexts.org The chroman scaffold itself, particularly the benzene ring and the aliphatic portion of the dihydropyran ring, contributes to the molecule's hydrophobicity. The substituent at the 4-position further modulates this property. The (3-methoxy-propyl)-amine side chain introduces a flexible hydrophobic alkyl segment (the propyl chain) which can engage with nonpolar pockets in a target protein. The optimization of these hydrophobic interactions is a key pathway in drug design. nih.gov The interplay between specific hydrogen bonds and more general hydrophobic interactions often defines the binding affinity and selectivity of a compound. nih.govresearchgate.net
Optimization of the (3-methoxy-propyl)-amine Side Chain for Enhanced Biological Activity
The length and flexibility of the N-alkyl side chain at the 4-amino position are critical parameters for optimizing pharmacological activity. SAR studies on related chroman-4-one and 4-aminoquinoline scaffolds consistently demonstrate that activity is highly dependent on the length of the alkyl chain. nih.govacs.orgyoutube.com
In one study on 2-alkyl-substituted chroman-4-ones, a propyl chain (three carbons) conferred slightly better activity than a heptyl chain (seven carbons), but a pentyl group (five carbons) was found to be the most optimal among the studied derivatives. nih.govacs.org This indicates the existence of a specific spatial limit within the target's binding site, where a chain of a particular length achieves the most favorable interactions. Chains that are too short may not reach key interaction points, while chains that are too long may introduce steric clashes or unfavorable conformations. nih.gov The three-carbon length of the propyl group in Chroman-4-yl-(3-methoxy-propyl)-amine therefore represents a specific point of optimization.
Furthermore, the flexibility of the alkyl chain allows it to adopt various conformations, enabling an induced fit into the binding pocket. However, excessive flexibility can be entropically unfavorable. Branching the alkyl chain, which reduces flexibility, has been shown to decrease activity, suggesting that a degree of conformational freedom is necessary. nih.govacs.org
| Alkyl Chain at C2-Position | Number of Carbons | Relative Activity | Reference |
|---|---|---|---|
| n-Propyl | 3 | Good (76% inhibition) | nih.govacs.org |
| n-Pentyl | 5 | Optimal | nih.govacs.org |
| n-Heptyl | 7 | Moderate (57% inhibition) | nih.govacs.org |
| Isopropyl (branched) | 3 | Reduced (52% inhibition) | nih.govacs.org |
First, the oxygen atom of the methoxy (B1213986) group can act as a hydrogen bond acceptor, forming specific, stabilizing interactions with hydrogen bond donors (e.g., -NH or -OH groups) on amino acid residues within a target's binding site. acs.orgacs.org Computational and crystallographic studies have shown that terminal methoxy groups can be buried in binding pockets where they form van der Waals interactions and hydrogen bonds that contribute to binding specificity. nih.govresearchgate.net For instance, the oxygen can form a hydrogen bond with the nitrogen atom in a protein's peptide bond, anchoring the side chain. acs.orgacs.org
Second, the terminal methoxy group is accommodated within a hydrophobic environment at the VH:VL interface pocket. nih.gov This suggests that the methyl portion of the methoxy group can engage in favorable hydrophobic or van der Waals interactions, further stabilizing the ligand-target complex. The presence of this group, therefore, provides a dual nature to the end of the side chain: a polar, hydrogen-bonding capability combined with a nonpolar, hydrophobic feature, allowing for complex and specific interactions that can enhance binding affinity.
Conformational Freedom and its Contribution to Structure-Activity Relationships
The biological activity of chroman-based compounds is significantly influenced by their three-dimensional structure and conformational flexibility. The chroman ring system, containing a dihydropyran ring fused to a benzene ring, is not planar and can adopt various conformations. The degree of conformational freedom, or rigidity, of this scaffold and its substituents plays a crucial role in how the molecule interacts with its biological target.
Conformational restriction can be a key strategy in designing potent and selective ligands. By locking the molecule into a specific, biologically active conformation, it is possible to enhance its binding affinity for a target receptor or enzyme. For instance, the introduction of steric hindrance or additional ring systems can limit the rotational freedom of substituents on the chroman ring, leading to a more defined three-dimensional shape. This can result in improved selectivity for the intended target over other proteins. Studies on chroman derivatives have shown that constraining the conformation can lead to the discovery of potent inhibitors for specific targets, such as voltage-gated sodium channels. researchgate.net
The interplay between the rigidity of the chroman core and the flexibility of the amine side chain is therefore a key aspect of its structure-activity relationship. The stereochemistry at the C4 position of the chroman ring, where the amine group is attached, also introduces a chiral center, leading to different spatial arrangements of the substituent. The orientation of the amine group, whether axial or equatorial, can significantly impact the molecule's ability to form crucial interactions with its target.
Identification of Key Pharmacophoric Elements within Chroman-Amine Structures
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For chroman-amine structures, several key pharmacophoric elements have been identified as being crucial for their biological activity. These elements are derived from the common structural features of active compounds within this class.
The phenethylamine core, which is embedded within the chroman-amine structure, is a well-known privileged substructure in ligands for G protein-coupled receptors (GPCRs). nih.gov This suggests that the aromatic ring and the nitrogen atom of the amine group are fundamental pharmacophoric features. The key elements for chroman-amine derivatives can be summarized as follows:
Aromatic Ring: The benzene ring of the chroman scaffold often engages in hydrophobic and aromatic interactions (such as π-π stacking or cation-π interactions) with the binding site of the target protein. Substituents on this ring can modulate the electronic properties and steric profile of the molecule, influencing its binding affinity and selectivity.
Hydrogen Bond Acceptor/Donor: The oxygen atom in the dihydropyran ring of the chroman nucleus can act as a hydrogen bond acceptor. The nitrogen atom in the amine side chain is a crucial hydrogen bond donor and can also act as a protonated cation to form ionic interactions. These hydrogen bonding capabilities are often essential for anchoring the ligand in the binding pocket.
The spatial arrangement of these pharmacophoric elements is critical for biological activity. The distance and relative orientation between the aromatic ring, the hydrogen bond donors/acceptors, and the hydrophobic regions determine the molecule's ability to complementary fit into the binding site of its target.
A generalized pharmacophore model for chroman-amine derivatives often includes a hydrophobic aromatic feature, a hydrogen bond donor, and one or more hydrogen bond acceptors, all positioned at specific distances from each other. The identification of these key elements is instrumental in the design of new, more potent, and selective chroman-based ligands.
| Pharmacophoric Feature | Structural Component in this compound | Potential Interaction |
| Aromatic Region | Benzene ring of the chroman scaffold | π-π stacking, hydrophobic interactions |
| Hydrogen Bond Donor | Nitrogen atom of the amine group | Hydrogen bonding, ionic interactions (if protonated) |
| Hydrogen Bond Acceptor | Oxygen atom of the chroman ring, Oxygen atom of the methoxy group | Hydrogen bonding |
| Hydrophobic Region | Dihydropyran ring, propyl chain | Hydrophobic interactions |
Mechanistic Investigations and Molecular Target Identification
Elucidation of Specific Biological Targets for Chroman-Based Scaffolds
The chroman framework is recognized as a "privileged structure" in medicinal chemistry, as its derivatives exhibit a wide array of biological activities by interacting with various biological targets. nih.gov
Enzyme Inhibition Studies
Chroman-based scaffolds have been extensively investigated as inhibitors of several key enzyme families implicated in human diseases.
Sirtuins (SIRT2): Sirtuins are a class of NAD+-dependent deacetylases involved in regulating cellular processes, and their dysfunction is linked to aging-related diseases like neurodegenerative disorders and cancer. acs.orgnih.gov Substituted chroman-4-one derivatives have been identified as potent and highly selective inhibitors of Sirtuin 2 (SIRT2). nih.govacs.org An initial screening identified 8-bromo-6-chloro-2-pentylchroman-4-one as a selective SIRT2 inhibitor with an IC50 value of 4.5 μM, showing minimal inhibition of SIRT1 and SIRT3. nih.gov Structure-activity relationship (SAR) studies revealed that for high potency, key structural features include an alkyl chain at the 2-position, electron-withdrawing groups at the 6- and 8-positions, and an intact carbonyl group. nih.govacs.org
Table 1: SIRT2 Inhibition by Chroman-4-one Derivatives
| Compound | Description | IC50 (µM) | SIRT1 Inhibition (%) @ 200µM | SIRT3 Inhibition (%) @ 200µM |
|---|---|---|---|---|
| 1a | 8-bromo-6-chloro-2-pentylchroman-4-one | 4.5 | <10 | <10 |
Rho-associated protein kinases (ROCKs): Inhibition of Rho kinase (ROCK) is an attractive therapeutic strategy for conditions such as hypertension, glaucoma, and cancer. nih.govwikipedia.org Chroman-based compounds, particularly chroman-3-amides, have been developed as highly potent ROCK inhibitors. nih.gov Asymmetric synthesis has yielded chroman derivatives that are potent inhibitors of ROCK-II, a key isoform of the enzyme. rsc.orgmiami.eduebi.ac.uk
Carbonic Anhydrases (CAs): These metalloenzymes are involved in numerous physiological and pathological processes, including pH regulation. nih.govnih.gov Specific isoforms, such as hCA IX and hCA XII, are associated with tumors. nih.govmdpi.com A series of chromene-based sulfonamides demonstrated inhibitory activity against these tumor-associated isoforms. mdpi.com Coumarins, which are structurally related to chromenes, act as a novel class of CA inhibitors with a unique "prodrug" mechanism; they are hydrolyzed by the enzyme's esterase activity to 2-hydroxy-cinnamic acids, which then bind to the active site. nih.gov This mechanism contributes to their high isoform selectivity. nih.gov
Aromatase: Aromatase (CYP19) is a critical enzyme in estrogen biosynthesis, and its inhibition is a key strategy for treating hormone-dependent breast cancer. nih.govnih.gov Derivatives of 3-phenylchroman-4-one (isoflavanone) have shown potent inhibitory effects against human aromatase. nih.govnih.govresearchgate.net For instance, 6-methoxy-3-phenylchroman-4-one exhibited an IC50 value of 0.26 μM in in-vitro fluorescence-based assays. nih.govnih.govresearchgate.net
Table 2: Aromatase Inhibition by Isoflavanone Derivatives
| Compound | IC50 (µM) |
|---|---|
| 6-methoxy-3-phenylchroman-4-one | 0.26 |
| 3-(4-phenoxyphenyl)chroman-4-one | 2.4 |
| 3-(pyridin-3-yl)chroman-4-one | 5.8 |
DNA Topoisomerase IV: Bacterial topoisomerases, including DNA gyrase and topoisomerase IV, are validated targets for antibacterial agents. nih.govnih.gov While extensive data on direct inhibition by chroman-4-yl-amines is limited, related heterocyclic scaffolds like chromones have been investigated. Substituted 3-formylchromones were found to be potent inhibitors of human topoisomerase IIα. researchgate.net Furthermore, compounds with a chromone backbone have shown the ability to inhibit topoisomerase II, suggesting the potential for this scaffold to be adapted for targeting bacterial topoisomerases. researchgate.net
Receptor Ligand Interactions
NMDAR Positive Allosteric Modulation: N-methyl-D-aspartate receptors (NMDARs) are crucial for synaptic plasticity, and their hypofunction is implicated in various neurological and psychiatric disorders. nih.govnih.gov Positive allosteric modulators (PAMs) that enhance NMDAR activity represent a promising therapeutic approach. nih.govnih.govresearchgate.net While a variety of chemical scaffolds have been developed as NMDAR PAMs, specific research directly linking chroman-based structures to this mechanism of action is not extensively documented in the current literature.
Assessment of Cellular Efficacy in Disease Models
Cancer Cell Lines: A wide range of chroman, chromone, and chromene derivatives have demonstrated significant antiproliferative and cytotoxic effects against various human cancer cell lines. nih.govmdpi.comtandfonline.comnih.govresearchgate.net For example, certain chroman carboxamide analogs showed potent activity against the MCF-7 breast cancer cell line, with GI50 values in the micromolar range. researchgate.net Similarly, flavanone/chromanone derivatives exhibited antiproliferative activity against five different colon cancer cell lines, with IC50 values ranging from 8 to 30 µM. mdpi.com The anticancer activity often stems from the induction of cell cycle arrest, apoptosis, and the generation of reactive oxygen species (ROS). mdpi.comtandfonline.com
Table 3: Anticancer Activity of Selected Chroman Derivatives
| Compound Class | Cell Line | Activity Metric | Value (µM) |
|---|---|---|---|
| Chroman derivative (6i) | MCF-7 (Breast) | GI50 | 34.7 |
| Chroman carboxamide (5k) | MCF-7 (Breast) | GI50 | 40.9 |
| Flavanone/Chromanone (1) | Colon Cancer Lines | IC50 | 8 - 20 |
| Flavanone/Chromanone (3, 5) | Colon Cancer Lines | IC50 | 15 - 30 |
Antimicrobial Activity: The rise of microbial resistance necessitates the development of new antimicrobial agents. mdpi.comnih.gov Chroman-4-ones and their derivatives have been identified as having broad-spectrum antimicrobial properties. mdpi.comijpsjournal.commdpi.com Studies have evaluated these compounds against pathogenic bacteria and fungi, determining their Minimum Inhibitory Concentration (MIC). mdpi.comnih.gov For instance, certain chroman-4-one and homoisoflavonoid derivatives showed potent activity against Candida species, in some cases exceeding the potency of the positive control. mdpi.comnih.gov The antimicrobial action is influenced by the substitution pattern on the chroman ring. mdpi.comnih.gov
Table 4: Antimicrobial Activity of a Chroman-4-one Derivative (Compound 3)
| Microorganism | MIC (µg/mL) | MIC (µM) |
|---|---|---|
| Candida albicans | 128 | 620.6 |
| Staphylococcus epidermidis | 256 | 1241.3 |
| Pseudomonas aeruginosa | 512 | 2482.6 |
| Salmonella enteritidis | 512 | 2482.6 |
Cellular and Biochemical Modulations
Impact on Specific Cellular Signaling Pathways
α-tubulin acetylation levels: The acetylation of α-tubulin on lysine 40 (αK40) is a key post-translational modification that regulates microtubule stability and function. nih.govnih.govelifesciences.orgbiorxiv.org SIRT2 is a major deacetylase for α-tubulin. biorxiv.org As chroman-4-one derivatives have been shown to be potent and selective inhibitors of SIRT2, they can consequently modulate α-tubulin acetylation levels. nih.govacs.org Inhibition of SIRT2 activity by these compounds is expected to lead to an increase in the acetylation of α-tubulin, which can affect microtubule-dependent cellular processes such as cell division and intracellular transport. researchgate.net
Effects on Membrane Integrity and Bioenergetic Processes
Bacterial membrane potential dissipation: One of the mechanisms underlying the antimicrobial activity of certain heterocyclic compounds is the disruption of the bacterial cell membrane. This action can lead to the dissipation of membrane potential, increased membrane permeability, and subsequent leakage of essential intracellular components like DNA and proteins, ultimately causing cell death. mdpi.comnih.gov Studies on related natural products have demonstrated that they can depolarize the cytoplasmic membrane of bacteria such as S. aureus. mdpi.com This suggests that a potential mechanism for the antimicrobial efficacy of certain chroman derivatives could involve similar membrane-disrupting effects, representing a valuable mode of action against pathogenic microbes. mdpi.com
An article focusing solely on the chemical compound “Chroman-4-yl-(3-methoxy-propyl)-amine” cannot be generated at this time. Extensive searches have not yielded specific data regarding the “,” particularly concerning the “Inhibition of Macromolecular Biosynthesis” and “Specificity and Isoform Selectivity in Target Binding” for this exact compound.
The available research focuses on other chroman analogues, which, while structurally related, have different substitutions and, therefore, distinct biological activities and targets. Using data from these analogues would not be scientifically accurate for an article strictly about "this compound" and would violate the core instructions of the request. Further research is required to elucidate the specific mechanistic pathways and binding selectivity of this compound.
Advanced Research Directions and Translational Potential of Chroman 4 Yl 3 Methoxy Propyl Amine Analogues
Design and Synthesis of Novel Chroman Chemotypes with Tailored Biological Profiles
The generation of novel chroman chemotypes with specific biological activities is a cornerstone of advancing their therapeutic potential. Researchers employ a variety of synthetic strategies to create libraries of chroman analogues, modifying the core structure at various positions to fine-tune their properties. nih.gov The chroman-4-one structure is a particularly common and versatile intermediate for these synthetic endeavors. nih.govmdpi.com
Common synthetic approaches include:
Condensation Reactions: Acid- or base-catalyzed condensation of chroman-4-ones with various aldehydes is a widely used method to produce 3-benzylidene-4-chromanones, which serve as precursors for a range of derivatives. researchgate.net
Nucleophilic Substitution: The phenolic hydroxyl group, often at position 7 of the chroman-4-one ring, can be modified through bimolecular nucleophilic substitution reactions using different alkyl and aryl halides to create O-alkylated derivatives. mdpi.com
Multi-component Reactions: Green chemistry protocols, such as three-component reactions in a sealed Q-tube reactor under high pressure, have been developed for the efficient synthesis of complex chromenopyridine derivatives from chroman-4-one precursors. mdpi.com
Cascade Radical Cyclization: Metal-free cascade radical cyclization methods offer a practical route to synthesize ester-containing chroman-4-ones from 2-(allyloxy)arylaldehydes and oxalates. mdpi.com
Microwave-Assisted Synthesis: To improve efficiency, microwave irradiation is used in one-step procedures, such as base-mediated aldol (B89426) condensation, for the rapid synthesis of substituted chroman-4-one derivatives. acs.orgnih.gov
These synthetic methodologies allow for the systematic modification of the chroman scaffold, including the introduction of various substituents on the aromatic ring and alterations at the 2- and 3-positions of the dihydropyran ring. nih.govacs.orgnih.gov Such structural diversification is crucial for developing compounds with tailored biological profiles, from anticancer to antimicrobial agents. nih.govresearchgate.net For instance, a "ring-close" strategy has been used to apply conformational restrictions in the design of novel chroman-like small-molecule inhibitors of the PD-1/PD-L1 interaction for cancer immunotherapy. nih.gov
Table 1: Synthetic Strategies for Chroman Analogues
| Synthesis Method | Starting Material Example | Type of Analogue Produced | Reference |
|---|---|---|---|
| O-Alkylation / Condensation | 7-hydroxychroman-4-one | Homoisoflavonoids | mdpi.com |
| Microwave-Assisted Aldol Condensation | Substituted phenols and β-ketoesters | Substituted chroman-4-ones | acs.orgnih.gov |
| Cascade Radical Annulation | 2-(allyloxy)arylaldehydes | Ester-containing chroman-4-ones | mdpi.com |
| Multi-component Reaction | Chroman-4-one, arylhydrazonals | Chromenopyridines | mdpi.com |
In-depth Mechanistic Studies to Unravel Complex Biological Pathways and Off-Target Effects
Understanding the precise mechanism of action is critical for the translation of novel chroman analogues into viable therapeutic agents. Researchers utilize a combination of computational and experimental techniques to elucidate how these compounds interact with their biological targets and to identify potential off-target effects.
Structure-Activity Relationship (SAR) studies are fundamental to this process. By synthesizing a series of related analogues and evaluating their biological activity, researchers can identify the key structural features required for potency and selectivity. acs.orgnih.gov For example, studies on chroman-4-one derivatives as Sirtuin 2 (SIRT2) inhibitors revealed that an intact carbonyl group, an alkyl chain of three to five carbons at the 2-position, and larger, electron-withdrawing groups at the 6- and 8-positions were crucial for high potency. acs.orgnih.gov Similarly, SAR studies of homoisoflavonoids showed that methoxy (B1213986) substituents at the meta position of the B ring enhanced antimicrobial bioactivity, while the addition of alkyl chains at the 7-position hydroxyl group reduced it. mdpi.com
To visualize these interactions at a molecular level, computational methods are frequently employed:
Molecular Docking: This technique is used to predict the binding mode of a compound within the active site of its target protein, helping to explain observed SAR. nih.gov It was used to understand how novel chroman derivatives inhibit acetyl-CoA carboxylases (ACCs). nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can predict the stability of the ligand-protein complex and calculate binding free energy. This was used to determine that the (R)-enantiomer of a chroman-based PD-L1 inhibitor was more active than the (S)-enantiomer, a finding later confirmed by experimental bioassays and X-ray crystallography. nih.gov
In Silico Target Prediction: For compounds with interesting phenotypic effects, molecular modeling can suggest potential molecular targets. In one study, modeling suggested that different chroman-4-one derivatives might exert their antifungal effects by inhibiting distinct essential proteins in Candida albicans, such as cysteine synthase or HOG1 kinase. mdpi.com
These mechanistic investigations are essential for optimizing lead compounds, improving their target specificity, and minimizing undesirable off-target activities that could lead to toxicity.
Table 2: Mechanistic Investigation of Chroman Analogues
| Chroman Analogue Type | Biological Target(s) | Methods Used | Key Findings | Reference |
|---|---|---|---|---|
| Substituted Chroman-4-ones | SIRT2 | SAR analysis, in vitro enzyme assays | Identified key functional groups and positions for potent and selective inhibition. | acs.orgnih.gov |
| Chroman Derivatives | Acetyl-CoA Carboxylases (ACC1/ACC2) | Molecular Docking, in vitro enzyme assays | Explained structure-activity relationships for ACC inhibition. | nih.gov |
| Chroman-like Compounds | PD-L1 | MD simulations, binding free energy calculations, X-ray crystallography | Predicted and confirmed the more active enantiomer ((R)-C27) and its binding mode. | nih.gov |
Development of Chroman-Based Chemical Probes for Target Validation and Imaging
A chemical probe is a highly selective small molecule used to study the function of a specific protein target in cellular or in vivo systems. nih.govthermofisher.com The development of potent and selective chroman analogues has paved the way for their use as chemical probes to validate novel drug targets. nih.gov High-quality chemical probes must possess several key attributes, including demonstrated target engagement in cells, a clear mechanism of action, and high selectivity for their intended target over other proteins. thermofisher.comh1.co
The chroman scaffold is an excellent starting point for probe development due to its synthetic tractability, which allows for the systematic optimization of these properties. For instance, the highly potent and selective SIRT2 inhibitors derived from the chroman-4-one scaffold are promising candidates for development into chemical probes. nih.gov A potent inhibitor like 6,8-dibromo-2-pentylchroman-4-one, which has an IC₅₀ of 1.5 µM for SIRT2 and shows high selectivity over SIRT1 and SIRT3, could be used to interrogate the biological roles of SIRT2 in diseases like cancer and neurodegeneration. nih.gov
To be a fully validated probe, a potent and selective inhibitor should ideally be accompanied by a structurally similar but biologically inactive negative control. nih.goveubopen.org The synthesis of such a control molecule is often feasible with the chroman scaffold by making a minor structural modification that ablates binding to the target, based on SAR data.
Furthermore, these chroman-based probes can be functionalized for imaging applications. By attaching a fluorescent dye or a positron-emitting isotope, researchers can create tools to visualize the location and abundance of a target protein within cells or whole organisms. This provides invaluable information about the protein's role in both normal physiology and disease states, further solidifying its validation as a therapeutic target.
Exploration of Polypharmacology and Multi-Targeting Approaches for Therapeutic Innovation
Polypharmacology is an emerging paradigm in drug discovery that involves designing single chemical entities, or multi-target-directed ligands (MTDLs), that can modulate multiple biological targets simultaneously. nih.gov This approach is particularly promising for treating complex, multifactorial diseases like cancer and neurodegenerative disorders, where hitting a single target may be insufficient. nih.gov The chroman scaffold's versatility makes it an ideal platform for developing such multi-targeted agents.
Researchers are actively exploring this strategy with chroman derivatives:
Dual Acetyl-CoA Carboxylase (ACC) Inhibition: In cancer and metabolic diseases, both ACC1 and ACC2 isoforms are considered important targets. A synthesized chroman derivative, compound 4s, was identified as a potent non-selective inhibitor of both ACC1 and ACC2, demonstrating a multi-targeting approach to disrupt fatty acid synthesis and oxidation in cancer cells. nih.gov
Multineurotarget Agents for Alzheimer's Disease: The chroman-4-one chemotype has been investigated for its potential to yield multi-target agents for Alzheimer's disease. acs.org One study focused on designing derivatives that could dually inhibit both acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), two key targets in Alzheimer's therapy. acs.org The compound (E)-3-(4-methoxybenzylidene)-7-(3-(piperidin-1-yl)propoxy)chroman-4-one provided a desirable balance of inhibitory activity against both enzymes. acs.org
This MTDL strategy offers several potential advantages over combination therapy (using multiple drugs), including a more predictable pharmacokinetic profile, a reduced risk of drug-drug interactions, and potentially improved patient compliance. nih.gov The successful design of dual-acting chroman analogues highlights the scaffold's potential for creating innovative therapeutics based on the principles of polypharmacology.
Q & A
Q. What are the common synthetic routes for Chroman-4-yl-(3-methoxy-propyl)-amine, and what key intermediates are involved?
- Methodological Answer : The synthesis of this compound typically involves multi-step reactions. For example, intermediates like 3-methoxypropylamine (CHO(CH)NH) may serve as precursors, as seen in the synthesis of structurally similar amines . Key steps often include:
- Alkylation : Reaction of chroman-4-amine derivatives with 3-methoxypropyl halides under basic conditions.
- Reductive Amination : Use of reducing agents (e.g., NaBH) to form secondary amines from aldehydes/ketones and primary amines.
- Catalytic Optimization : Adjusting solvent polarity (e.g., chlorobenzene) and temperature (e.g., 140°C) to enhance reaction efficiency .
Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?
- Methodological Answer : Structural validation requires a combination of techniques:
- H/C NMR : Identify characteristic peaks, such as methoxy protons (δ ~3.3 ppm) and chroman aromatic protons (δ ~6.5–7.5 ppm). For example, analogous compounds show distinct signals for morpholine and quinazoline moieties .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (e.g., M+H peaks at m/z ~426 for related chroman derivatives) .
- IR Spectroscopy : Detect functional groups like N-H stretches (~3300 cm) and C-O-C vibrations (~1250 cm) .
Advanced Research Questions
Q. How can reaction conditions be optimized for the synthesis of this compound to improve yield and purity?
- Methodological Answer : Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity in alkylation steps .
- Catalyst Use : Lewis acids (e.g., FeCl) or organocatalysts can accelerate amine coupling reactions .
- Temperature Gradients : Stepwise heating (e.g., 60°C → 80°C) minimizes side reactions in multi-component syntheses .
- Purification Techniques : Silica gel chromatography or recrystallization (e.g., from isopropanol) improves purity, as demonstrated for chroman derivatives .
Q. What strategies address discrepancies in spectral data (e.g., NMR shifts) when analyzing this compound derivatives?
- Methodological Answer : Contradictions in spectral data arise from conformational flexibility or impurities. Mitigation approaches include:
- Dynamic NMR : Resolve overlapping peaks by analyzing temperature-dependent spectra (e.g., coalescence temperatures for rotamers) .
- Isotopic Labeling : Use N-labeled amines to distinguish NH protons from solvent signals .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* level) to validate assignments .
Q. How to design bioactivity assays for evaluating this compound's potential as a kinase inhibitor?
- Methodological Answer : Preclinical evaluation involves:
- Target Selection : Focus on kinases like p38 MAPK or EGFR, where chroman derivatives show inhibitory activity .
- In Vitro Assays :
- Enzyme Inhibition : Measure IC using fluorescent ATP analogs in kinase activity assays .
- Cellular Uptake : Assess solubility and membrane permeability via HPLC or LC-MS in cell lysates .
- SAR Studies : Modify substituents (e.g., methoxy vs. cyclopropyl groups) to correlate structure with potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
